molecular formula C17H26N2O4 B4756284 3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4756284
M. Wt: 322.4 g/mol
InChI Key: ZJFQCMFHBHCZNR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the oxidation of 3-cyclohexene-1-methanol to 3-cyclohexene-1-carboxylic acid using an oxidizing agent such as acidic potassium permanganate (KMnO4) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3,4-dimethyl-6-[3-(2-oxopyrrolidin-1-yl)propylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-11-9-13(14(17(22)23)10-12(11)2)16(21)18-6-4-8-19-7-3-5-15(19)20/h13-14H,3-10H2,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQCMFHBHCZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCCCN2CCCC2=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
3,4-Dimethyl-6-{[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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